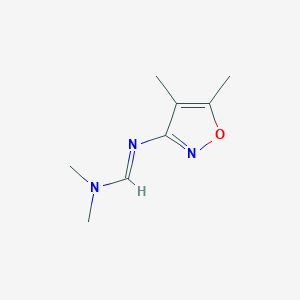
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione is a compound that features a pyrrolidine ring, a cyclopentene moiety, and two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is to start with a pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The dithione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Cyclopenten-1-yl)pyrrolidine: Similar structure but lacks the dithione moiety.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring with different functional groups.
Cyclopent-2-en-1-one: Features a cyclopentene ring with a carbonyl group.
Uniqueness
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione is unique due to the presence of both the cyclopentene and dithione functionalities, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H15NS2 |
|---|---|
Peso molecular |
225.4 g/mol |
Nombre IUPAC |
1-[2-(cyclopenten-1-yl)ethyl]pyrrolidine-2,5-dithione |
InChI |
InChI=1S/C11H15NS2/c13-10-5-6-11(14)12(10)8-7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
Clave InChI |
JKYSIAZTOPJPFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)CCN2C(=S)CCC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


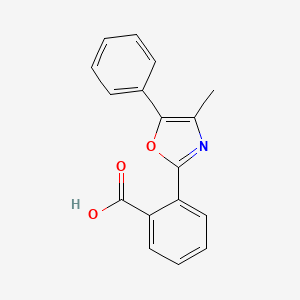

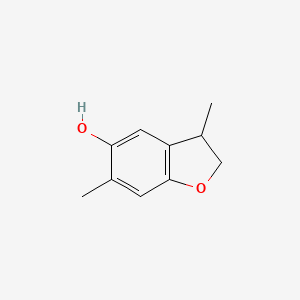
![1-Isopropyl-4-methyldibenzo[b,d]furan](/img/structure/B12884183.png)
![N-(4-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)methanesulfonamide](/img/structure/B12884191.png)
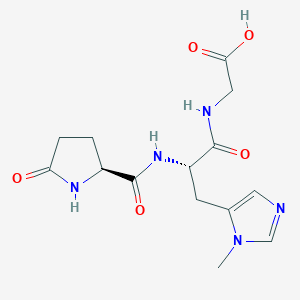
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide](/img/structure/B12884201.png)
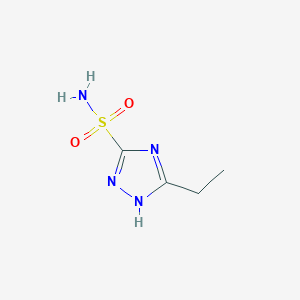
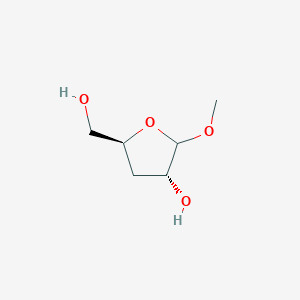
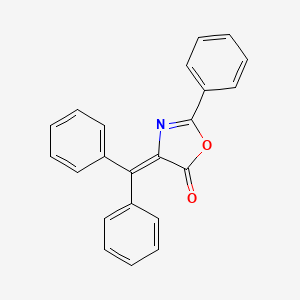
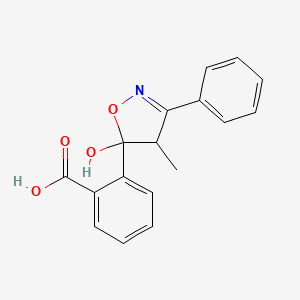
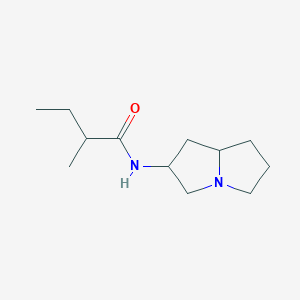
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
